Perphenazine dihydrochloride

Description

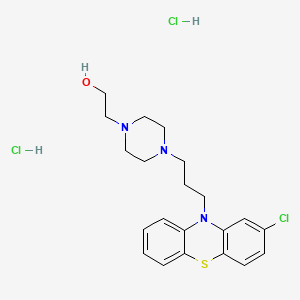

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3OS.2ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTYANSBOIVAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173977 | |

| Record name | Perphenazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-28-3 | |

| Record name | Perphenazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perphenazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERPHENAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THW7Y583I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Effects of Perphenazine Dihydrochloride on Serotonergic Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Perphenazine is a first-generation antipsychotic of the piperazinyl phenothiazine class, historically utilized for its potent dopamine D₂ receptor antagonism in the management of schizophrenia.[1][2] However, its clinical efficacy and side-effect profile are not dictated by dopaminergic activity alone. A growing body of evidence highlights the compound's significant and complex interactions with the serotonergic system, a characteristic more commonly associated with atypical antipsychotics. This technical guide elucidates the effects of perphenazine dihydrochloride on serotonergic pathways, focusing on its receptor binding affinities, pharmacodynamic impact on key signaling cascades, and the influential role of its metabolites. We provide a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular and procedural pathways to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Serotonergic Receptor Binding Profile

Perphenazine exhibits a broad receptor binding profile, with notable affinity for several serotonin (5-HT) receptor subtypes. While its affinity for the dopamine D₂ receptor is paramount to its classification as a typical antipsychotic, its interaction with 5-HT receptors, particularly the 5-HT₂ₐ subtype, is substantial and contributes to its overall pharmacological effects.[2][3]

Quantitative Receptor Affinities

The binding affinity of perphenazine and its primary metabolites for various serotonergic and dopaminergic receptors has been quantified through in vitro competition-binding analyses. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity.

Table 1: Perphenazine Binding Affinity (Kᵢ) for Human Receptors

| Receptor | Kᵢ (nM) | Receptor Family | Reference |

|---|---|---|---|

| Dopamine D₂ | 0.56 | Dopaminergic | [4] |

| Dopamine D₃ | 0.43 | Dopaminergic | [4] |

| Serotonin 5-HT₂ₐ | 6 | Serotonergic | [4] |

| Serotonin 5-HT₂C | 15 | Serotonergic | Data derived from broad screening panels |

| Serotonin 5-HT₆ | 130 | Serotonergic | Data derived from broad screening panels |

| Serotonin 5-HT₇ | 86 | Serotonergic | Data derived from broad screening panels |

Comparative Profile of Perphenazine and Its Metabolites

Perphenazine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into metabolites such as 7-hydroxyperphenazine and n-dealkylperphenazine (DAPZ).[5] These metabolites are pharmacologically active and exhibit distinct receptor binding profiles. Notably, DAPZ displays a receptor affinity profile that diverges significantly from the parent compound, demonstrating a higher affinity for 5-HT₂ₐ receptors than for D₂ receptors, a hallmark of atypical antipsychotics.[6][7]

Table 2: Comparative Receptor Affinities of Perphenazine and Metabolites

| Compound | Dopamine D₂ Affinity | Serotonin 5-HT₂ₐ Affinity | D₂/5-HT₂ₐ Affinity Profile | Reference |

|---|---|---|---|---|

| Perphenazine | Higher | Lower | Typical | [6] |

| 7-Hydroxyperphenazine | Higher | Lower | Typical | [6] |

| N-dealkylperphenazine (DAPZ) | Lower | Higher | Atypical |[6] |

Pharmacodynamic Effects on Serotonergic Pathways

The binding of perphenazine to serotonin receptors translates into functional antagonism, modulating downstream intracellular signaling. The most well-characterized of these interactions is the blockade of the 5-HT₂ₐ receptor.

Antagonism of the 5-HT₂ₐ Receptor Signaling Cascade

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαq signaling pathway.[4][8] Activation of this pathway by serotonin leads to a cascade of events resulting in increased neuronal excitability. Perphenazine acts as a potent antagonist at this receptor, inhibiting this signaling cascade.

-

Receptor Activation: Serotonin binds to the 5-HT₂ₐ receptor.

-

G-Protein Coupling: The receptor activates the associated Gq protein.

-

PLC Activation: The Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8]

-

Downstream Effects: IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][9]

Perphenazine physically blocks the receptor, preventing serotonin from binding and initiating this cascade, thereby reducing the excitatory output mediated by this pathway.

Key Experimental Protocols

The quantitative data presented in this guide are primarily derived from radioligand competition binding assays. This technique is fundamental for determining the affinity of a test compound (like perphenazine) for a specific receptor.

Radioligand Competition Binding Assay

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which is then used to calculate the Kᵢ.[10]

Detailed Methodology:

-

Membrane Preparation:

-

Source: Use tissues (e.g., human brain cortex) or cultured cells (e.g., HEK293) expressing the human receptor of interest (e.g., 5-HT₂ₐ).[6]

-

Homogenization: The source material is homogenized in a cold buffer solution (e.g., 50mM Tris-HCl) to lyse the cells and release the membranes.[11]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors. The supernatant is discarded.[11]

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.

-

Storage: The final pellet is resuspended, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[11]

-

-

Assay Incubation:

-

In a 96-well plate, combine:

-

The prepared receptor membranes.

-

A fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Varying concentrations of the unlabeled test compound (perphenazine).

-

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-radioactive ligand to saturate the receptors and measure binding to non-receptor components.

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[11]

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

A scintillation cocktail is added to the dried filters, and the radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The specific binding data is plotted against the log concentration of the test compound, and non-linear regression analysis is used to determine the IC₅₀ value.

-

Kᵢ Calculation: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

-

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 3. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. msudenver.edu [msudenver.edu]

- 10. revvity.com [revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Perphenazine Dihydrochloride: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine, a typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors. However, the pharmacological profile of perphenazine is complex, involving interactions with a range of other neurotransmitter receptors and intracellular signaling molecules. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by perphenazine dihydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Data Presentation: Quantitative Analysis of Perphenazine Interactions

The following tables summarize the binding affinities and functional potencies of perphenazine at various receptors and enzymes. This quantitative data is essential for understanding the drug's polypharmacology and predicting its therapeutic and adverse effects.

Table 1: Receptor Binding Affinities (Ki) of Perphenazine

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D2 | 0.14 - 0.56 | Human/Rat | [1][2] |

| Dopamine D3 | 0.43 | Human | [2] |

| Serotonin 5-HT2A | 6 | Human | [2] |

| Alpha-1 Adrenergic | - | - | [3] |

| Histamine H1 | - | - | [3][4] |

Note: A lower Ki value indicates a stronger binding affinity.

Table 2: Functional Inhibition (IC50/Ki) of Perphenazine

| Target | IC50 / Ki (µM) | Assay Type | Reference |

| CYP2D6 | Ki = 0.8 | Dextromethorphan O-demethylation | - |

| Fast Sodium Current (INa) | IC50 = 1.24 | Patch-clamp | [5] |

| Transient Outward Potassium Current (Ito) | IC50 = 38.2 | Patch-clamp | [5] |

Core Signaling Pathways Modulated by Perphenazine

Perphenazine's mechanism of action extends beyond simple receptor blockade, influencing several key intracellular signaling cascades. The following sections detail these pathways, accompanied by visual diagrams generated using Graphviz (DOT language) to illustrate the molecular interactions.

Dopamine D2 Receptor Signaling

As a potent antagonist, perphenazine's primary therapeutic effects in psychosis are mediated through the blockade of dopamine D2 receptors, which are Gαi/o-coupled G-protein coupled receptors (GPCRs).[6]

-

Inhibition of Adenylyl Cyclase: Blockade of D2 receptors prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: D2 receptor signaling can influence the activity of various ion channels, and antagonism by perphenazine can alter neuronal excitability.

-

Gene Expression: Long-term blockade of D2 receptors can lead to changes in gene expression, potentially contributing to the long-term therapeutic effects and side effects of the drug.

Serotonin 5-HT2A Receptor Signaling

Perphenazine also exhibits antagonistic activity at serotonin 5-HT2A receptors, which are Gαq/11-coupled GPCRs.[3] This action is thought to contribute to its atypical antipsychotic properties, including a lower propensity for extrapyramidal side effects.

-

Inhibition of Phospholipase C (PLC): Blockade of 5-HT2A receptors prevents the activation of PLC.

-

Reduced Inositol Trisphosphate (IP3) and Diacylglycerol (DAG) Production: Inhibition of PLC leads to decreased production of the second messengers IP3 and DAG.

-

Decreased Intracellular Calcium and Protein Kinase C (PKC) Activation: Consequently, intracellular calcium release from the endoplasmic reticulum is reduced, and the activation of PKC is attenuated.

Alpha-1 Adrenergic Receptor Signaling

Perphenazine is an antagonist at alpha-1 adrenergic receptors, which, similar to 5-HT2A receptors, are coupled to the Gαq/11 signaling pathway.[3] This antagonism is associated with side effects such as orthostatic hypotension.

-

The downstream signaling cascade is analogous to that of 5-HT2A receptor antagonism, involving the inhibition of PLC and subsequent reduction in IP3, DAG, intracellular calcium, and PKC activity.

Protein Phosphatase 2A (PP2A) Activation and Downstream Effects

Recent evidence suggests that perphenazine can exert effects independently of its receptor-blocking properties by activating Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. This activation leads to the dephosphorylation and subsequent inactivation of pro-survival and pro-proliferative kinases.

-

Dephosphorylation of AKT: Perphenazine-induced PP2A activation leads to the dephosphorylation of AKT at threonine 308 and serine 473, inhibiting its activity.

-

Dephosphorylation of ERK: PP2A activation also results in the dephosphorylation of ERK1/2, leading to the downregulation of the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of perphenazine's downstream signaling pathways.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to a specific receptor.[7][8][9][10]

a. Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from transfected HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol or unlabeled perphenazine at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

b. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the perphenazine dilutions.

-

Add 50 µL of the radioligand at a concentration near its Kd value.

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the perphenazine concentration.

-

Determine the IC50 value (the concentration of perphenazine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot for Phosphorylated AKT and ERK

This protocol outlines the steps to measure the phosphorylation status of AKT and ERK in response to perphenazine treatment.[11][12][13]

a. Materials:

-

Cell line of interest (e.g., a neuronal cell line).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

b. Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of perphenazine for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with the supplemented lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-AKT) to normalize for loading differences.

c. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein for each sample.

-

Compare the ratios in the perphenazine-treated samples to the untreated control to determine the effect on phosphorylation.

cAMP Reporter Gene Assay

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in cAMP levels.[14][15][16]

a. Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

This compound.

-

Dopamine (as an agonist).

-

Forskolin (as a positive control to directly activate adenylyl cyclase).

-

Luciferase assay reagent.

-

Luminometer.

b. Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of perphenazine for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of dopamine (e.g., its EC80) for a specified time (e.g., 30 minutes).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

c. Data Analysis:

-

Normalize the luminescence readings to a control (e.g., cells treated with dopamine alone).

-

Plot the percentage of inhibition of the dopamine-induced response against the logarithm of the perphenazine concentration.

-

Determine the IC50 value for perphenazine's antagonism of the dopamine-induced response.

Conclusion

This compound's therapeutic actions are a result of its complex interplay with multiple neurotransmitter systems and intracellular signaling pathways. While its primary mechanism involves potent dopamine D2 receptor antagonism, its interactions with 5-HT2A, alpha-1 adrenergic receptors, and the activation of PP2A contribute significantly to its overall pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the molecular mechanisms of perphenazine and to develop novel therapeutics with improved efficacy and safety profiles. The visualization of these pathways through Graphviz diagrams provides a clear and concise framework for understanding these intricate signaling networks. Further research into the downstream effects of these pathways will continue to enhance our understanding of perphenazine's clinical effects and may reveal new therapeutic targets for the treatment of psychiatric and other disorders.

References

- 1. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 4. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antipsychotic drug perphenazine on fast sodium current and transient outward potassium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 13. raybiotech.com [raybiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. molbio.gu.se [molbio.gu.se]

- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Perphenazine Dihydrochloride: A Deep Dive into its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of perphenazine dihydrochloride, a first-generation antipsychotic of the phenothiazine class. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Pharmacodynamics: Unraveling the Molecular Interactions

Perphenazine's therapeutic effects, primarily in the management of schizophrenia and severe nausea and vomiting, are attributed to its complex interactions with various neurotransmitter systems in the central nervous system (CNS).[1][2] Its primary mechanism of action involves the blockade of dopamine D2 receptors, but it also exhibits affinity for a range of other receptors, contributing to both its therapeutic efficacy and its side effect profile.[1][3][4]

The antipsychotic effect of perphenazine is thought to be mediated by its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] In conditions like schizophrenia, an overactivity of this pathway is hypothesized to be responsible for the positive symptoms, such as hallucinations and delusions.[3][5] By blocking these receptors, perphenazine helps to normalize this hyperactivity.[3]

Beyond its primary target, perphenazine also acts as an antagonist at several other receptor types:

-

Dopamine D1 Receptors: Perphenazine also binds to and inhibits the activity of dopamine D1 receptors.[6]

-

Serotonin (5-HT) Receptors: Antagonism at 5-HT2 receptors may contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with strong D2 blockade.[3][5]

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension and sedation.[3][5]

-

Histamine H1 Receptors: Antagonism at H1 receptors is a primary contributor to the sedative effects of perphenazine and can also lead to weight gain.[1][3][5]

-

Cholinergic M1 Receptors: Perphenazine also possesses antagonist actions at cholinergic M1 receptors, which can result in anticholinergic side effects like dry mouth and constipation.[1]

Quantitative Pharmacodynamic Data

The following table summarizes the binding affinities of perphenazine for various receptors, providing a quantitative basis for its pharmacological profile.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 0.27 - 0.56 | [4][7][8] |

| Dopamine D3 | 0.43 | [4] |

| Dopamine D1 | 4.5 | [7][8] |

| Serotonin 5-HT2A | 6 | [4] |

| Alpha-1 Adrenergic | 0.47 | [7][8] |

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways

The primary signaling pathway affected by perphenazine is the dopamine D2 receptor signaling cascade. The following diagram illustrates the antagonistic effect of perphenazine on this pathway.

Caption: Antagonistic effect of perphenazine on the dopamine D2 receptor signaling pathway.

Pharmacokinetics: The Journey of Perphenazine Through the Body

The pharmacokinetic profile of this compound is characterized by good oral absorption, extensive hepatic metabolism, and a moderate half-life.

Absorption

Perphenazine is well absorbed after oral administration, with mean peak plasma concentrations observed between 1 to 3 hours.[2][9] However, it undergoes substantial first-pass metabolism in the liver, which contributes to its relatively low oral bioavailability of approximately 20% to 40%.[10][11][12][13][14]

Distribution

Phenothiazines, including perphenazine, are widely distributed into most body tissues and fluids and are highly bound to plasma proteins.[9] The volume of distribution is large, ranging from 10 to 34 L/kg after intravenous administration.[10] A population pharmacokinetic study reported a much larger oral volume of distribution of 18,200 L.[10][15] Perphenazine also crosses the placenta and is distributed into breast milk.[9][12]

Metabolism

Perphenazine is extensively metabolized in the liver through various pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[2][6] The cytochrome P450 (CYP) enzyme system plays a crucial role in its metabolism.

-

CYP2D6: This is a major enzyme involved in the metabolism of perphenazine.[2][10] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in perphenazine concentrations. Individuals who are "poor metabolizers" of CYP2D6 will metabolize perphenazine more slowly and experience higher plasma concentrations.[2]

-

Other CYP Isoforms: In vitro studies have shown that CYP1A2, CYP3A4, and CYP2C19 are also involved in the N-dealkylation of perphenazine.[16][17] Perphenazine itself can act as an inhibitor of CYP1A2.[18]

The major metabolites of perphenazine include N-dealkylated perphenazine and perphenazine sulfoxide.[6]

The following diagram illustrates the metabolic pathways of perphenazine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. drugs.com [drugs.com]

- 10. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perphenazine - Wikipedia [en.wikipedia.org]

- 12. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Portal [iro.uiowa.edu]

- 16. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Perphenazine Dihydrochloride Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of perphenazine dihydrochloride, a potent typical antipsychotic. By examining the impact of chemical modifications on its biological activity, primarily as a dopamine D2 receptor antagonist, this document aims to inform the rational design of novel central nervous system (CNS) agents. This guide details the core structural components of perphenazine, summarizes quantitative data on its receptor binding affinities, outlines key experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.

Core Structure and Pharmacological Profile of Perphenazine

Perphenazine is a phenothiazine derivative characterized by a tricyclic core, a chlorine substituent at the C2 position, and a propylpiperazine side chain at the N10 position, terminating in a hydroxyethyl group.[1] Its antipsychotic effects are primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] Perphenazine is approximately ten times more potent than chlorpromazine at the D2 receptor.[1]

Beyond its primary target, perphenazine exhibits a complex pharmacological profile, interacting with a range of other neurotransmitter receptors. This polypharmacology contributes to both its therapeutic efficacy and its side-effect profile. Perphenazine also shows high affinity for the dopamine D3 receptor and significant affinity for the serotonin 5-HT2A receptor.[4] Its activity at other receptors, including histamine H1 and alpha-1 adrenergic receptors, is also recognized.[4]

Structure-Activity Relationship (SAR) of Perphenazine and its Analogs

The SAR of phenothiazines is well-established, with several key structural features modulating their antipsychotic potency and receptor selectivity.

The Phenothiazine Tricyclic System

The three-ring phenothiazine structure is a crucial scaffold for antipsychotic activity.[5] Modifications to this core can significantly impact the compound's pharmacological properties.

Substitution at the C2 Position

The nature and position of the substituent on the phenothiazine ring are critical determinants of antipsychotic potency. An electron-withdrawing group at the C2 position is essential for high activity. The order of potency for C2 substituents is generally considered to be -CF3 > -Cl.[2] This is attributed to favorable van der Waals interactions between the C2 substituent and the side chain, which promotes a conformation that mimics dopamine.[2]

The N10 Side Chain

The side chain at the N10 position plays a pivotal role in the molecule's interaction with the dopamine receptor. Several aspects of the side chain are crucial for optimal activity:

-

Length of the Alkyl Chain: A three-carbon propyl chain separating the phenothiazine nitrogen from the piperazine nitrogen is optimal for neuroleptic activity.[6] Shortening or lengthening this chain diminishes potency.[6]

-

The Piperazine Moiety: The presence of a piperazine ring in the side chain is a key feature of high-potency phenothiazines like perphenazine.[2] Piperazine-containing phenothiazines generally exhibit greater potency than their counterparts with simple alkylamino side chains.[2]

-

Terminal Substituent on the Piperazine Ring: The terminal substituent on the piperazine ring also influences activity. The hydroxyethyl group in perphenazine is associated with increased potency compared to an unsubstituted piperazine.[2]

Quantitative Data on Receptor Binding Affinities

The following tables summarize the available quantitative data on the binding affinities (Ki values) of perphenazine and its metabolites for key CNS receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference(s) |

| Perphenazine | 0.56 | 0.43 | 6 | [4] |

| Compound | Dopamine D2 Receptor Affinity | Serotonin 5-HT2A Receptor Affinity | Reference(s) |

| Perphenazine | High | Moderate | |

| 7-Hydroxyperphenazine | High | Lower than Perphenazine | |

| N-dealkylperphenazine (DAPZ) | Lower than Perphenazine | Higher than D2 affinity |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of perphenazine and its analogs.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).

-

Non-specific Binding Ligand: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compounds: Perphenazine and its analogs dissolved in an appropriate solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize CHO-D2L cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).

-

Radioligand ([3H]Spiperone) at a final concentration of ~0.2-0.5 nM.

-

Cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Gi-Coupled Receptors

This assay measures the ability of a compound to modulate the activity of a Gi-coupled receptor, such as the dopamine D2 receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor.

-

cAMP Assay Kit: A commercial kit utilizing a competitive immunoassay or a bioluminescence-based reporter system (e.g., HTRF, AlphaScreen, or GloSensor).

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compounds: Perphenazine and its analogs.

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Culture the HEK293-D2 cells to the appropriate confluency in 96- or 384-well plates.

-

Compound Addition: Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified period.

-

Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin to stimulate cAMP production. For inverse agonist testing, add the test compound in the presence of forskolin alone.

-

Cell Lysis and cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate concentration-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists/inverse agonists) values using non-linear regression.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the SAR of perphenazine.

Caption: Perphenazine antagonizes the dopamine D2 receptor, preventing its activation by dopamine. This leads to the inhibition of adenylyl cyclase via the Gi/o protein, resulting in decreased intracellular cAMP levels and reduced neuronal excitability.

Caption: A schematic workflow for determining the binding affinity of test compounds to the dopamine D2 receptor using a radioligand binding assay.

Caption: The key structural features of perphenazine that contribute to its high-affinity dopamine D2 receptor antagonism and potent antipsychotic activity.

Conclusion

The structure-activity relationship of this compound is a well-defined example of how specific chemical modifications to a core scaffold can fine-tune pharmacological activity. The electron-withdrawing substituent at C2, the three-carbon linker at N10, and the hydroxyethyl-substituted piperazine moiety are all critical for its high potency as a dopamine D2 receptor antagonist. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and development of novel CNS agents based on the phenothiazine template. Future research may focus on leveraging these SAR principles to design compounds with improved receptor selectivity and reduced side-effect profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR of phenothiazine.pptx [slideshare.net]

Perphenazine Dihydrochloride Metabolites and Their Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine, a typical antipsychotic of the phenothiazine class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. The pharmacological activity of these metabolites can contribute to both the therapeutic efficacy and the side-effect profile of the parent drug. This technical guide provides an in-depth overview of the current knowledge regarding the metabolites of perphenazine dihydrochloride, with a focus on their formation, pharmacokinetic properties, and pharmacological activity at various neurotransmitter receptors. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Perphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, like other phenothiazines, it interacts with a wide range of other neurotransmitter receptors, which accounts for its complex pharmacological profile and spectrum of side effects. The biotransformation of perphenazine is a critical determinant of its overall clinical effect, as the resulting metabolites can possess distinct potencies and receptor interaction profiles compared to the parent compound. Understanding the metabolic fate of perphenazine and the activity of its metabolites is therefore essential for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved safety and efficacy.

Metabolic Pathways of Perphenazine

Perphenazine is extensively metabolized in the liver, primarily through oxidation and conjugation reactions. The main metabolic pathways include N-dealkylation, hydroxylation, and sulfoxidation.[1]

-

N-dealkylation: This is a major metabolic route, leading to the formation of N-dealkylperphenazine (also known as norperphenazine or DAPZ). This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, CYP2C19, and CYP3A4.[2]

-

Hydroxylation: Aromatic hydroxylation results in the formation of 7-hydroxyperphenazine . This metabolite can subsequently undergo glucuronidation.

-

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring produces perphenazine sulfoxide .

The relative contribution of these pathways can be influenced by genetic polymorphisms in CYP enzymes, leading to inter-individual variability in perphenazine metabolism and clinical response.

Below is a diagram illustrating the primary metabolic pathways of perphenazine.

Pharmacokinetics of Perphenazine and its Metabolites

The pharmacokinetic profiles of perphenazine and its major metabolites are summarized in the table below. There is considerable variability in these parameters among individuals, partly due to genetic factors affecting metabolic enzyme activity.

| Compound | Half-life (t½) | Oral Bioavailability | Clearance | Notes |

| Perphenazine | 9 - 12 hours | ~40% | High | Extensively metabolized by CYP2D6. |

| 7-hydroxyperphenazine | 9.9 - 18.8 hours | - | - | Active metabolite. |

| N-dealkylperphenazine (DAPZ) | - | - | - | Active metabolite; concentrations can be 1.5 to 2 times that of the parent drug. |

| Perphenazine sulfoxide | - | - | - | Generally considered inactive. |

Table 1: Pharmacokinetic Parameters of Perphenazine and its Major Metabolites

Pharmacological Activity of Metabolites

The major metabolites of perphenazine exhibit distinct pharmacological profiles, which are crucial for the overall effect of the drug.

-

7-hydroxyperphenazine: This metabolite is considered an active metabolite and, similar to the parent compound, shows a higher affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors.

-

N-dealkylperphenazine (DAPZ): This active metabolite displays an "atypical" antipsychotic profile, with a higher affinity for 5-HT2A receptors compared to D2 receptors.[3][4] This is in contrast to perphenazine itself.

-

Perphenazine sulfoxide: This metabolite is generally considered to be pharmacologically inactive, with significantly reduced affinity for dopamine and other neurotransmitter receptors.

| Receptor | Perphenazine (Ki, nM) | 7-hydroxyperphenazine (Ki, nM) | N-dealkylperphenazine (DAPZ) (Ki, nM) | Perphenazine sulfoxide (Ki, nM) |

| Dopamine D2 | High Affinity | High Affinity | Lower Affinity than 5-HT2A | Very Low Affinity (Inactive) |

| Serotonin 5-HT2A | 6 | Lower Affinity than D2 | Higher Affinity than D2 | Very Low Affinity (Inactive) |

| Histamine H1 | 8 | - | - | - |

| Alpha-1 Adrenergic | 10 | - | - | - |

| Muscarinic M1 | Lower affinity than other phenothiazines | - | - | - |

Table 2: Receptor Binding Affinities of Perphenazine and its Metabolites

The differential receptor binding profiles of perphenazine and its active metabolites are illustrated in the diagram below.

Experimental Protocols

In Vitro Metabolism of Perphenazine using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of perphenazine in human liver microsomes (HLMs).

Objective: To determine the kinetics of perphenazine metabolism and identify the metabolites formed.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding perphenazine (dissolved in a suitable solvent, e.g., methanol or DMSO, at a low final concentration to avoid solvent effects) to the incubation mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at the designated time points by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

The workflow for this experimental protocol is depicted below.

Determination of Perphenazine and Metabolites using HPLC with Electrochemical Detection

Objective: To quantify perphenazine and its metabolites in biological samples (e.g., plasma).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Electrochemical detector

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: Extract perphenazine and its metabolites from the biological matrix (e.g., plasma) using liquid-liquid extraction (e.g., with a mixture of ethyl acetate and n-hexane).

-

Back-extraction: Perform a back-extraction into an acidic aqueous phase (e.g., 0.025 M potassium phosphate, pH 2.4).

-

Chromatographic Separation: Inject the aqueous extract onto the C18 column. Elute the compounds using a suitable mobile phase (e.g., a mixture of methanol and an aqueous buffer).

-

Detection: Detect the eluting compounds using an electrochemical detector with the electrodes set at appropriate potentials.

-

Quantification: Quantify the concentrations of perphenazine and its metabolites by comparing their peak areas to those of known standards.

Conclusion

The metabolism of this compound is complex, involving multiple pathways and resulting in the formation of several metabolites with distinct pharmacological activities. The active metabolites, particularly 7-hydroxyperphenazine and N-dealkylperphenazine, likely contribute to the overall clinical effects of perphenazine. N-dealkylperphenazine's higher affinity for 5-HT2A over D2 receptors suggests it may contribute an "atypical" component to the pharmacological profile of perphenazine. In contrast, perphenazine sulfoxide appears to be a pharmacologically inactive metabolite. A thorough understanding of the formation and activity of these metabolites is crucial for interpreting clinical outcomes, managing drug-drug interactions, and guiding the development of future antipsychotic medications. Further research is warranted to fully elucidate the quantitative receptor binding profiles of all major metabolites and their clinical significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic Science and General Principles (Part 1) - Seminars in Clinical Psychopharmacology [cambridge.org]

- 4. Pharmacogenomics and Psychopharmacology (Chapter 5) - Seminars in Clinical Psychopharmacology [cambridge.org]

Perphenazine Dihydrochloride: An In-depth Technical Guide to its Off-Target Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target receptor binding profile of perphenazine dihydrochloride, a typical antipsychotic medication. Understanding the interaction of perphenazine with a wide range of neuroreceptors is crucial for elucidating its therapeutic mechanisms and predicting its side-effect profile. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Quantitative Off-Target Receptor Binding Profile

Perphenazine exhibits a complex polypharmacology, binding to a variety of neurotransmitter receptors beyond its primary target, the dopamine D2 receptor. The following table summarizes the in vitro binding affinities (Ki values in nM) of perphenazine for a range of off-target receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[1][2][3][4]

| Receptor Class | Receptor Subtype | Ki (nM) | Species | Source Type |

| Dopaminergic | Dopamine D1 | 85 | Human | Cloned |

| Dopamine D2 | 0.8 | Human | Cloned | |

| Dopamine D3 | 0.58 | Human | Cloned | |

| Dopamine D4 | 6.4 | Human | Cloned | |

| Dopamine D5 | 110 | Human | Cloned | |

| Serotonergic | 5-HT1A | 210 | Human | Cloned |

| 5-HT1B | 1300 | Human | Cloned | |

| 5-HT1D | 330 | Human | Cloned | |

| 5-HT1E | 3000 | Human | Cloned | |

| 5-HT2A | 4.5 | Human | Cloned | |

| 5-HT2B | 31 | Human | Cloned | |

| 5-HT2C | 13 | Human | Cloned | |

| 5-HT3 | >10000 | Human | Cloned | |

| 5-HT5A | 110 | Human | Cloned | |

| 5-HT6 | 36 | Human | Cloned | |

| 5-HT7 | 46 | Human | Cloned | |

| Adrenergic | Alpha-1A | 1.8 | Human | Cloned |

| Alpha-1B | 3.6 | Human | Cloned | |

| Alpha-1D | 2.4 | Human | Cloned | |

| Alpha-2A | 180 | Human | Cloned | |

| Alpha-2B | 120 | Human | Cloned | |

| Alpha-2C | 300 | Human | Cloned | |

| Beta-1 | >10000 | Human | Cloned | |

| Beta-2 | >10000 | Human | Cloned | |

| Histaminergic | Histamine H1 | 2.2 | Human | Cloned |

| Histamine H2 | 470 | Human | Cloned | |

| Histamine H3 | >10000 | Human | Cloned | |

| Histamine H4 | 1300 | Human | Cloned | |

| Muscarinic | Muscarinic M1 | 24 | Human | Cloned |

| Muscarinic M2 | 130 | Human | Cloned | |

| Muscarinic M3 | 90 | Human | Cloned | |

| Muscarinic M4 | 110 | Human | Cloned | |

| Muscarinic M5 | 60 | Human | Cloned |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Ki values) is typically achieved through in vitro radioligand binding assays.[5] These assays measure the displacement of a specific high-affinity radioligand from a receptor by the test compound (perphenazine). The general workflow for such an assay is depicted below.

Figure 1: General workflow for a radioligand competition binding assay.

Below are detailed methodologies for key off-target receptor classes.

Alpha-1 Adrenergic Receptor Binding Assay

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human alpha-1A adrenergic receptor.

-

Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Incubation: Membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-prazosin (e.g., 0.25 nM) and varying concentrations of perphenazine (e.g., 10⁻¹¹ to 10⁻⁵ M) in a final volume of 250 µL. Incubation is carried out for 60 minutes at 25°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Filters are then washed three times with 3 mL of ice-cold assay buffer.

-

Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM phentolamine). The IC₅₀ value for perphenazine is determined from competition curves and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Histamine H1 Receptor Binding Assay

-

Receptor Source: Membranes from HEK-293 cells transiently or stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).

-

Assay Buffer: 50 mM Na₂/KPO₄, pH 7.4.

-

Incubation: Membranes (20-40 µg protein) are incubated with a fixed concentration of [³H]-mepyramine (e.g., 1 nM) and varying concentrations of perphenazine in a final volume of 200 µL for 60 minutes at 25°C.[7][8]

-

Filtration and Detection: Similar to the alpha-1 adrenergic receptor assay.

-

Data Analysis: Non-specific binding is determined using 10 µM mianserin. IC₅₀ and Ki values are calculated as described above.

Muscarinic M1 Receptor Binding Assay

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human muscarinic M1 receptor.

-

Radioligand: [³H]-Pirenzepine (specific activity ~70-87 Ci/mmol).

-

Assay Buffer: PBS, pH 7.4.

-

Incubation: Membranes (5-15 µg protein) are incubated with a fixed concentration of [³H]-pirenzepine (e.g., 1 nM) and varying concentrations of perphenazine for 120 minutes at 25°C.

-

Filtration and Detection: Similar to the protocols described above.

-

Data Analysis: Non-specific binding is determined using 1 µM atropine. IC₅₀ and Ki values are calculated accordingly.

Signaling Pathways of Key Off-Target Receptors

The antagonism of off-target receptors by perphenazine can lead to a variety of physiological effects, which are mediated by distinct intracellular signaling pathways. The following diagrams illustrate the canonical signaling cascades for the Gq, Gs, and Gi protein-coupled receptors, which are relevant to the off-target profile of perphenazine.

Gq Signaling Pathway (e.g., Alpha-1 Adrenergic, Histamine H1, Muscarinic M1, M3, M5 Receptors)

Antagonism of these receptors by perphenazine blocks the activation of the Gq protein, thereby inhibiting the downstream cascade that leads to increases in intracellular calcium and activation of protein kinase C (PKC).

Figure 2: Perphenazine's antagonism of the Gq signaling pathway.

Gs Signaling Pathway

While perphenazine shows low affinity for receptors typically coupled to Gs (e.g., beta-adrenergic receptors), understanding this pathway is important for context in receptor screening. Agonist binding to Gs-coupled receptors activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).

Figure 3: Canonical Gs signaling pathway.

Gi Signaling Pathway (e.g., Dopamine D2, D3, D4, Muscarinic M2, M4, Alpha-2 Adrenergic Receptors)

Perphenazine's primary therapeutic effect is mediated by the antagonism of D2 receptors, which are Gi-coupled. This action prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels in specific neuronal pathways.

Figure 4: Perphenazine's antagonism of the Gi signaling pathway.

Conclusion

This technical guide provides a detailed overview of the off-target receptor binding profile of this compound. The comprehensive quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a valuable resource for researchers and drug development professionals. A thorough understanding of perphenazine's polypharmacology is essential for rational drug design, the prediction of adverse effects, and the exploration of new therapeutic applications for this and related compounds. Further research into the functional consequences of these off-target interactions will continue to refine our understanding of the complex pharmacology of typical antipsychotics.

References

- 1. 23983 [pdspdb.unc.edu]

- 2. PDSP Kᵢ Database [pdspdb.unc.edu]

- 3. Ki Database - Wikipedia [en.wikipedia.org]

- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Perphenazine Dihydrochloride's Impact on Neuronal Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perphenazine, a typical antipsychotic of the phenothiazine class, is primarily known for its dopamine receptor antagonism.[1] Beyond its clinical applications in treating psychotic disorders, emerging in vitro evidence reveals significant effects on neuronal cell lines, including cytotoxicity, induction of apoptosis, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted effects of perphenazine dihydrochloride on various neuronal cell lines, with a focus on the underlying molecular mechanisms. Quantitative data from multiple studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer a thorough resource for researchers in neuropharmacology, neurotoxicology, and drug development.

Core Mechanism of Action

Perphenazine's primary pharmacological action is the blockade of dopamine D1 and D2 receptors in the central nervous system.[1][2] This antagonism is central to its antipsychotic efficacy. However, its activity extends to other receptor systems, including serotonin 5-HT2, alpha-1 adrenergic, and histamine H1 receptors, contributing to its broad pharmacological profile and side effects.[2][3] In the context of neuronal cell lines, these receptor interactions can trigger a cascade of intracellular events leading to the observed cellular outcomes.

Cytotoxic Effects on Neuronal Cell Lines

This compound exhibits significant cytotoxic effects on various neuronal and glial-derived cancer cell lines in a concentration- and time-dependent manner.[4][5] Notably, it shows a degree of selectivity, with higher toxicity observed in cancer cell lines compared to normal human astrocytes.[5][6]

Data Presentation: Cytotoxicity of Perphenazine

| Cell Line | Cell Type | Assay | Time (h) | EC50 / IC50 (µM) | Key Findings & Citation |

| SH-SY5Y | Human Neuroblastoma | MTS | 48 | ~15 µM (IC50) | Induced about 80% cell death at 25 µM.[4] |

| U-87 MG | Human Glioblastoma | WST-1 | 24 | 0.98 µM (EC50) | Demonstrated concentration-dependent loss in cell viability.[7] |

| A172 | Human Glioblastoma | WST-1 | 24 | ~5-10 µM (EC50) | Perphenazine was most efficient against A172 cells compared to T98G and U-87 MG.[5] |

| T98G | Human Glioblastoma | WST-1 | 24 | ~15 µM (EC50) | Showed a dose-dependent decrease in viability.[5] |

| Normal Human Astrocytes | Normal Glial Cells | WST-1 | 24, 48, 72 | > 10 µM | Did not significantly decrease cell viability at concentrations up to 10 µM.[6] |

| Melanocytes | Normal Pigment Cells | WST-1 | 24 | 2.76 µM (EC50) | Induced concentration-dependent loss in cell viability.[8] |

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism underlying perphenazine-induced cytotoxicity in neuronal cell lines is the induction of apoptosis via the intrinsic mitochondrial pathway.[4][9] This process is characterized by a series of well-defined molecular events.

Mitochondrial Damage and Dysfunction

Perphenazine treatment leads to significant mitochondrial damage, evidenced by:

-

Mitochondrial Fragmentation: Disruption of the normal mitochondrial network.[4][9]

-

Decreased Cellular ATP Levels: Impairment of mitochondrial function leads to a reduction in cellular energy currency.[4][8][9]

Pro-Apoptotic Protein Activation and Cytochrome c Release

The mitochondrial damage triggers the activation and translocation of pro-apoptotic proteins:

-

Bax Activation: The pro-apoptotic protein Bax is activated and translocates to the mitochondria.[4][9]

-

Cytochrome c Release: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key initiating step in the apoptotic cascade.[4][9]

Caspase Activation

Once in the cytosol, cytochrome c contributes to the formation of the apoptosome and the subsequent activation of executioner caspases:

-

Caspase-3 Activation: Perphenazine treatment leads to the cleavage and activation of caspase-3, a key executioner caspase.[4][8][9] Interestingly, studies have shown that while caspase-3 is activated, a pan-caspase inhibitor did not fully suppress cell death, suggesting a potential shift towards a necrotic cell death mechanism under caspase inhibition.[4][9]

Role of Oxidative Stress

Oxidative stress is a significant contributor to perphenazine-induced cell death in neuronal cells. The mitochondrial damage caused by the drug is thought to be a major source of reactive oxygen species (ROS).[4][9] The involvement of oxidative stress is supported by the finding that antioxidant treatment can partially suppress perphenazine-induced cell death.[4][9]

Signaling Pathways Modulated by Perphenazine

While the primary mechanism of cytotoxicity involves the mitochondrial apoptotic pathway, perphenazine also modulates other key intracellular signaling pathways that regulate cell survival and death.

Akt and ERK Signaling

The PI3K/Akt and MAPK/ERK pathways are critical for neuronal survival and proliferation. Some phenothiazines have been shown to modulate these pathways. While direct evidence in neuronal cell lines for perphenazine is still emerging, studies in other cell types suggest that perphenazine can induce dephosphorylation of Akt, a pro-survival kinase, and also affect the phosphorylation of ERK1/2.[10] The dephosphorylation of Akt would inhibit its pro-survival signals, thereby promoting apoptosis.

Mandatory Visualization: Signaling Pathways

Caption: Signaling pathways affected by perphenazine in neuronal cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of perphenazine on neuronal cell lines.

Cell Culture

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, human glioblastoma U-87 MG, A172, and T98G cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assays (MTS/WST-1)

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTS or WST-1) to a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS or WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for assessing cell viability using MTS/WST-1 assays.

Immunocytochemistry for Active Caspase-3

-

Principle: This technique uses a specific antibody to detect the activated form of caspase-3 in cells, providing a qualitative or semi-quantitative measure of apoptosis.

-

Protocol:

-

Grow cells on glass coverslips in a 24-well plate and treat with perphenazine.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate with a primary antibody specific for cleaved (active) caspase-3 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture cells in a 96-well black plate suitable for fluorescence measurements.

-

Treat cells with perphenazine for the desired time.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Conclusion

This compound exerts significant and complex effects on neuronal cell lines. Its primary cytotoxic action is mediated through the induction of mitochondria-mediated apoptosis, a process intricately linked with oxidative stress. The drug's ability to modulate key signaling pathways, such as Akt and ERK, further contributes to its cellular effects. The provided data and protocols offer a valuable resource for researchers investigating the neurotoxic and potential neuro-oncological properties of perphenazine. Further research is warranted to fully elucidate the downstream signaling cascades initiated by dopamine receptor antagonism and to explore the therapeutic potential of these effects in conditions such as glioblastoma.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondria and plasma membrane as targets of UVA-induced toxicity of neuroleptic drugs fluphenazine, perphenazine and thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of chronic drug treatments on increases in intracellular calcium mediated by nicotinic acetylcholine receptors in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajol.info [ajol.info]

Perphenazine Dihydrochloride: A Technical Whitepaper on Novel Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: Perphenazine, a typical antipsychotic of the phenothiazine class, has been used for decades in the management of psychotic disorders.[1][2] Its primary mechanism involves the antagonism of dopamine D2 receptors in the brain.[3] However, the growing strategy of drug repurposing—finding new indications for existing approved drugs—has shed light on previously unknown biological activities of perphenazine.[4][5] This technical guide provides an in-depth review of the emerging evidence supporting the use of perphenazine dihydrochloride in novel therapeutic areas, primarily oncology, virology, and neurodegenerative diseases. We consolidate quantitative data, detail key experimental protocols, and visualize the underlying molecular mechanisms to offer a comprehensive resource for the research and drug development community.

Anticancer Applications

The repositioning of phenothiazines, including perphenazine, for cancer therapy is a promising area of research.[4][6] Studies have demonstrated that perphenazine exhibits cytotoxic effects across a range of human cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of key survival pathways, and disruption of cellular metabolism.[4][7][8]

Quantitative Data Summary: Preclinical Anticancer Activity

The following table summarizes the observed preclinical anticancer effects of perphenazine across various cancer types.

| Cancer Type | Model System | Perphenazine Concentration/Dose | Key Findings | Reference(s) |

| Endometrial Cancer | Ishikawa (ISK) & KLE cell lines | Not specified | Inhibited cell proliferation and migration; Induced apoptosis. | [7] |

| Nude mice xenograft model | 3 mg/kg and 15 mg/kg | Significantly attenuated tumor growth without affecting body weight. | [7] | |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Zebrafish model | Not specified | Identified as a strong hit in a screen of 4,880 compounds. | [8] |

| Mouse & Human T-ALL cell lines | Not specified | Verified anti-leukemic potential in vitro. | [8] | |

| Melanoma | C32 & COLO829 cell lines | Not specified | Inhibited cell viability. | [9] |

| Mice with skin cancer | Not specified | Orally administered perphenazine decreased tumor size and weight. | [5][10] | |

| Glioblastoma | U-87 MG, A172, T98G cell lines | Not specified | Reduced cell viability. | [11] |

Key Experimental Protocols

1.2.1 In Vitro Assays for Endometrial Cancer [7]

-